2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C9H9F3O3S. It is known for its unique properties due to the presence of trifluoroethyl and sulfonyl groups, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: New carbamate derivatives with varied functional groups.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with nucleophiles, leading to the formation of new covalent bonds. The trifluoroethyl group enhances the compound’s reactivity by stabilizing the transition state during nucleophilic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, further facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl p-toluenesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- (2,2,2-Trifluoroethyl)benzene
Uniqueness
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of both trifluoroethyl and sulfonyl groups, which impart distinct reactivity and stability. This combination makes it a versatile intermediate in various chemical transformations, distinguishing it from other similar compounds .
Properties
CAS No. |
63924-37-8 |
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Molecular Formula |
C10H10F3NO4S |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H10F3NO4S/c1-7-2-4-8(5-3-7)19(16,17)14-9(15)18-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
FKSWDGJDUUNHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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